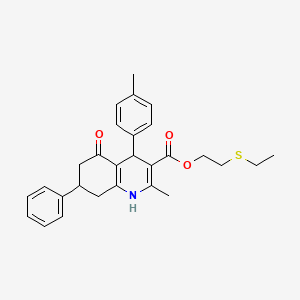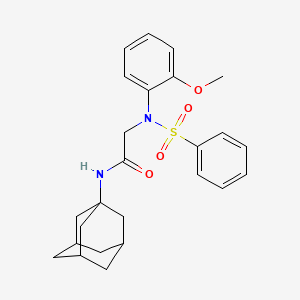![molecular formula C13H18BrNOS B5182094 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
4-bromo-N-[2-(tert-butylthio)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(tert-butylthio)ethyl]benzamide, also known as BTEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTEB is a benzamide derivative that contains a thioether functional group, which makes it a valuable tool in the study of protein-ligand interactions and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide is not fully understood, but it is believed to act as a competitive inhibitor of protein-ligand interactions. 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide binds to proteins such as HSA and BSA at specific binding sites, preventing the binding of other ligands. This property makes 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide a valuable tool in drug discovery, as it can be used to identify potential drug targets and screen for potential drug candidates.
Biochemical and Physiological Effects
4-bromo-N-[2-(tert-butylthio)ethyl]benzamide has been shown to have minimal toxicity and does not exhibit significant biochemical or physiological effects in vitro or in vivo. However, further studies are needed to fully understand the potential effects of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-[2-(tert-butylthio)ethyl]benzamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and has a high degree of purity and stability. 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide is also relatively inexpensive compared to other molecular probes and ligands. However, one limitation of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide. One potential area of research is the synthesis of new benzamide derivatives based on the structure of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide, which may have improved binding affinity and selectivity for specific proteins. Another area of research is the development of new techniques for studying protein-ligand interactions using 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide as a molecular probe. Additionally, further studies are needed to fully understand the potential effects of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide on human health and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with tert-butyl thiol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures. The resulting product is purified using standard chromatographic techniques such as flash chromatography or preparative HPLC.
Aplicaciones Científicas De Investigación
4-bromo-N-[2-(tert-butylthio)ethyl]benzamide has several potential applications in scientific research, particularly in the field of drug discovery. 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide can be used as a tool to study protein-ligand interactions by acting as a ligand for proteins such as human serum albumin (HSA) and bovine serum albumin (BSA). 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide can also be used as a molecular probe to identify and characterize new drug targets. Furthermore, 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide can be used as a starting material for the synthesis of other benzamide derivatives with potential therapeutic applications.
Propiedades
IUPAC Name |
4-bromo-N-(2-tert-butylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c1-13(2,3)17-9-8-15-12(16)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDCSHNIYVTAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6774643 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)

![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)
![2-(5-tert-butyl-2H-tetrazol-2-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5182114.png)
![4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5182129.png)